molecular formula C19H14Cl2N2O2 B2472092 N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide CAS No. 338754-84-0

N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide

Cat. No. B2472092
CAS RN: 338754-84-0
M. Wt: 373.23
InChI Key: YXUBPBMRMBFJSO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide is a chemical compound belonging to the class of heterocyclic compounds. It is a colorless, crystalline solid with a molecular weight of 355.45 g/mol. This compound is soluble in water, ethanol, and other organic solvents. It has a melting point of 183-184°C and a boiling point of 310°C. N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide is used in various scientific research applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of new laboratory experiments.

Scientific Research Applications

Synthesis and Biological Agents

  • N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and its derivatives have been synthesized. These compounds were evaluated for their antimicrobial activities, showing significant inhibition on bacterial and fungal growth compared to standard drugs (Akbari et al., 2008).

Anticonvulsant Enaminones and Hydrogen Bonding

  • The crystal structures of three anticonvulsant enaminones, including N-(4-chlorophenyl) derivatives, have been determined, highlighting their cyclohexene rings adopting sofa conformations and extensive hydrogen bonding forming infinite chains of molecules (Kubicki et al., 2000).

Structural Analysis of Derivatives

  • N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and its 4-chloro derivative have been studied. Their structures are stabilized by extensive intramolecular hydrogen bonds, and the 4-chloro derivative forms dimeric pairs due to intermolecular hydrogen bonds (Siddiqui et al., 2008).

Antimicrobial Agents

  • A series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized and screened for antibacterial and antifungal activities, showing effectiveness against various pathogens (Desai et al., 2011).

Pharmaceutical Applications

  • Synthesis and characterization of novel 1,3-diaryl pyrazole bearing 2-oxopyridine-3,5-dicarbonitrile derivatives, including N-(4-chlorophenyl) analogs, have been reported, potentially relevant for pharmaceutical applications (Khalifa et al., 2017).

Cyclization Reactions and Antibacterial Activity

  • The cyclization reaction of N-(4-chlorophenyl)-β-alanine yielded various derivatives with weak antibacterial activity, showcasing the compound's potential in the development of new antibacterial agents (Anusevičius et al., 2014).

Coordination Chemistry

  • Bis[N-(4-chlorophenyl)pyridine-3-carboxamide]silver(I) nitrate has been studied, with two N atoms from pyridine rings coordinating to the AgI atom. The crystal structure is stabilized by various hydrogen bonds and π–π stacking interactions, indicating potential applications in coordination chemistry (Shi et al., 2010).

properties

IUPAC Name

N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2/c20-14-6-8-16(9-7-14)22-18(24)17-5-2-10-23(19(17)25)12-13-3-1-4-15(21)11-13/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUBPBMRMBFJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

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